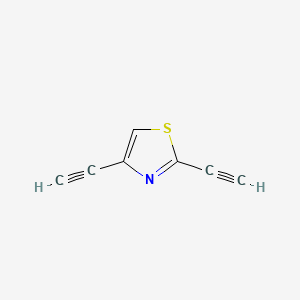

2,4-Diethynylthiazole

Description

2,4-Diethynylthiazole is a heterocyclic aromatic compound featuring a thiazole ring substituted with two ethynyl (-C≡CH) groups at the 2- and 4-positions. Thiazole itself is a five-membered ring containing one sulfur and one nitrogen atom, which imparts unique electronic properties. The ethynyl substituents enhance the compound’s rigidity and reactivity, making it a valuable precursor for synthesizing high-carbon, cross-linked materials. Its synthesis involves palladium(0)- and copper(I)-catalyzed coupling of bromo- or iodoaromatic compounds with trimethylsilylacetylene (TMSA), followed by deprotection of the trimethylsilyl (TMS) groups under mild basic conditions . This method, pioneered by Neenan and Whitesides, enables precise control over the introduction of ethynyl groups into aromatic systems, positioning 2,4-Diethynylthiazole as a key monomer for advanced material applications such as thermally stable polymers and conductive organic solids .

Properties

CAS No. |

113705-26-3 |

|---|---|

Molecular Formula |

C7H3NS |

Molecular Weight |

133.168 |

IUPAC Name |

2,4-diethynyl-1,3-thiazole |

InChI |

InChI=1S/C7H3NS/c1-3-6-5-9-7(4-2)8-6/h1-2,5H |

InChI Key |

QUHRDTLAUPQJHS-UHFFFAOYSA-N |

SMILES |

C#CC1=CSC(=N1)C#C |

Synonyms |

Thiazole, 2,4-diethynyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Diethynyl Aromatic Compounds

- 1,3-Diethynylbenzene: Lacking heteroatoms, this compound exhibits higher symmetry and simpler electronic properties compared to 2,4-Diethynylthiazole.

- 2,5-Diethynylthiophene : Replacing thiazole’s nitrogen with a sulfur atom (as in thiophene) alters the electron distribution. Thiophene’s lower electronegativity compared to thiazole results in reduced ring strain and enhanced π-conjugation, favoring applications in organic electronics over cross-linked polymers .

Table 1: Structural and Electronic Comparison of Diethynyl Aromatics

| Compound | Heteroatoms | Key Features | Applications |

|---|---|---|---|

| 2,4-Diethynylthiazole | S, N | High polarity, rigid structure | High-carbon polymers, catalysis |

| 1,3-Diethynylbenzene | None | Symmetric, high thermal stability | Conductive polymers, coatings |

| 2,5-Diethynylthiophene | S | Enhanced π-conjugation | Organic semiconductors, OLEDs |

Thiazole Derivatives

- 2-Aminothiazoles: Substitution with amino (-NH₂) groups increases nucleophilicity and biological activity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to ethynyl-substituted analogs .

- 4-(2,4-Difluorophenyl)thiazoles : Fluorinated aryl substituents enhance lipophilicity and metabolic stability, making these compounds more suitable for pharmaceutical applications than 2,4-Diethynylthiazole, which prioritizes material synthesis .

Table 2: Functional Group Impact on Thiazole Derivatives

| Compound | Substituents | Key Properties | Primary Applications |

|---|---|---|---|

| 2,4-Diethynylthiazole | Ethynyl (-C≡CH) | High reactivity, rigidity | Cross-linked polymers |

| 2-Aminothiazole | Amino (-NH₂) | Nucleophilic, bioactive | Drug candidates |

| 4-(2,4-Difluorophenyl)thiazole | Fluorinated aryl | Lipophilic, metabolically stable | Pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.